(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358623
InChI: InChI=1S/C22H16O5S/c1-28(24,25)27-18-11-12-19-20(14-18)26-21(22(19)23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3/b21-13-
SMILES:
Molecular Formula: C22H16O5S
Molecular Weight: 392.4 g/mol

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

CAS No.:

Cat. No.: VC16358623

Molecular Formula: C22H16O5S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate -

Specification

Molecular Formula C22H16O5S
Molecular Weight 392.4 g/mol
IUPAC Name [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Standard InChI InChI=1S/C22H16O5S/c1-28(24,25)27-18-11-12-19-20(14-18)26-21(22(19)23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3/b21-13-
Standard InChI Key DNJCEZRNWFDYIY-BKUYFWCQSA-N
Isomeric SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2
Canonical SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s IUPAC name, [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate, delineates its benzofuran core fused with a ketone group at position 3 and a methanesulfonate ester at position 6. The Z-configuration of the exocyclic double bond between the benzofuran and biphenyl groups is critical, as it imposes a planar arrangement that influences conjugation and intermolecular interactions. The biphenyl moiety introduces aromatic stacking potential, while the methanesulfonate group enhances solubility and serves as a leaving group in nucleophilic reactions.

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC₂₂H₁₆O₅S
Molecular Weight392.4 g/mol
CAS NumberNot publicly disclosed
PubChem CID2004157
SMILES (Isomeric)CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound involves a multi-step strategy, beginning with the preparation of the benzofuran core. A reported method starts with 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, which undergoes Claisen-Schmidt condensation with 4-biphenylcarboxaldehyde to introduce the exocyclic double bond. The Z-configuration is controlled by steric hindrance during the condensation step, favoring the thermodynamically stable isomer. Subsequent esterification with methanesulfonyl chloride in the presence of a base like triethylamine yields the final product.

Optimization Challenges

Reaction conditions, particularly temperature and solvent polarity, significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates but may promote side reactions such as sulfonate hydrolysis. Chromatographic purification is often required to isolate the Z-isomer from trace E-isomer contaminants.

Physicochemical Properties

Stability and Solubility

Reactivity and Functional Transformations

Nucleophilic Displacement

The methanesulfonate group is susceptible to nucleophilic attack, enabling the synthesis of analogues. For example, reaction with amines (e.g., piperidine) replaces the sulfonate with an amine group, yielding secondary amines. This reactivity is exploited in prodrug strategies to enhance bioavailability.

Oxidation and Reduction

The ketone at position 3 can be reduced to a secondary alcohol using NaBH₄, though this modification destabilizes the conjugated system, altering UV absorption. Conversely, oxidation of the biphenyl moiety with KMnO₄ under acidic conditions cleaves the aromatic ring, yielding dicarboxylic acid derivatives.

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